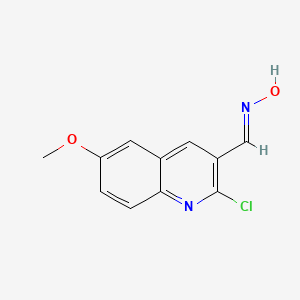

2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime

Descripción

Structure and Synthesis: 2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime (CAS: 93299-50-4) is derived from its aldehyde precursor, 2-chloro-6-methoxyquinoline-3-carbaldehyde. The aldehyde is synthesized via a Vilsmeier-Haack reaction using phosphorus oxytrichloride (POCl₃) and N,N-dimethylformamide (DMF) with N-(4-anisyl)acetamide, followed by recrystallization .

Applications: The compound serves as a key intermediate in synthesizing bioactive derivatives. For instance, hydrazide derivatives of the aldehyde exhibit notable antibacterial activity . Commercial availability (e.g., from LEAP CHEM CO., LTD.) highlights its utility in pharmaceutical and agrochemical research .

Propiedades

IUPAC Name |

(NE)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-16-9-2-3-10-7(5-9)4-8(6-13-15)11(12)14-10/h2-6,15H,1H3/b13-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUJWQZDVAFKIL-AWNIVKPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)Cl)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=CC(=C(N=C2C=C1)Cl)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime typically involves the reaction of 2-Chloro-6-methoxy-3-quinolinecarbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline amines.

Aplicaciones Científicas De Investigación

Synthesis of 2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime

The synthesis of this compound typically involves the reaction of 2-chloro-6-methoxy-3-quinolinecarbaldehyde with hydroxylamine hydrochloride. The reaction can be catalyzed using hexamine in an ethanol-water medium, which provides a green chemistry approach that is both efficient and non-toxic. The process yields various oxime derivatives that exhibit significant biological activities, making them valuable in medicinal applications .

Biological Activities

The biological activities of this compound and its derivatives are diverse, including:

- Antimicrobial Activity : Several studies have reported that quinoline-based compounds exhibit potent antibacterial and antifungal properties. For instance, derivatives synthesized from 2-chloro-6-methoxy-3-quinolinecarbaldehyde were found to be effective against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like fluconazole .

- Antimalarial Properties : Quinoline derivatives have long been recognized for their antimalarial effects. Compounds similar to this compound have shown efficacy in inhibiting the growth of malaria parasites, contributing to combination therapy strategies that minimize resistance development .

- Anticancer Potential : Recent research indicates that oxime derivatives can act as reactivators of acetylcholinesterase and possess anticancer properties. These compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Screening

A study conducted on various synthesized quinoline oximes demonstrated that compounds derived from 2-chloro-6-methoxy-3-quinolinecarbaldehyde exhibited a broad spectrum of antimicrobial activity. The results indicated that these compounds were particularly effective against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) lower than those of conventional antibiotics .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 4a | 15 | Antibacterial |

| 4b | 20 | Antifungal |

| Control | 25 | Fluconazole |

Case Study 2: Antimalarial Activity

In another study focusing on antimalarial activity, derivatives of quinoline were tested against Plasmodium falciparum. The results showed significant inhibition of parasite growth at low concentrations, suggesting potential for development into therapeutic agents for malaria treatment .

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparación Con Compuestos Similares

Structural and Electronic Differences :

- The methyl group also increases steric hindrance compared to methoxy .

- 2-Chloro-4-methoxyquinoline-3-carbaldehyde: Positional isomerism (methoxy at C4 instead of C6) may alter electronic distribution and biological target interactions.

Biological Activity: While 2-chloro-6-methoxy-3-quinolinecarbaldehyde derivatives (e.g., hydrazides) show antibacterial activity , analogous data for the methyl-substituted variant are unavailable. This suggests that the methoxy group enhances bioactivity, possibly by improving solubility or target binding.

Table 1: Comparison of Quinoline Derivatives

2.2. Quinoxaline-Based Analogues

Structural Contrast: Quinoxalines (benzopyrazines) feature two nitrogen atoms in their heterocyclic core, unlike quinolines (one nitrogen). This difference impacts electronic properties and binding to biological targets.

Examples :

- 6-Chloro-2-((6-chloropyridin-3-yl)methoxy)quinoxaline (3a): Exhibits antibacterial activity, synthesized via phase-transfer catalysis .

- Ethyl 3-chloroquinoxaline-2-carboxylate (CAS: 49679-45-0): Shares the molecular formula C₁₁H₉ClN₂O₂ with the oxime but differs in core structure and functional groups, leading to distinct physicochemical and bioactive profiles .

Table 2: Comparison with Quinoxaline Derivatives

2.3. General Oxime Compounds

4-Methylpentan-2-one Oxime (CAS: 105-44-2): A simple aliphatic oxime classified as harmful (H302, H315, H319) . While structurally unrelated to the quinoline-based oxime, it underscores that oximes often require careful handling. No toxicity data are provided for this compound, necessitating further study.

Key Research Findings and Implications

- Synthetic Flexibility : The aldehyde precursor’s reactivity allows diverse derivatization (e.g., hydrazides, oximes), enabling tailored bioactive compounds .

- Quinoline cores may offer better pharmacokinetic profiles than quinoxalines due to reduced polarity.

- Molecular Formula Isomerism: Despite sharing C₁₁H₉ClN₂O₂ with Ethyl 3-chloroquinoxaline-2-carboxylate, the oxime’s quinoline scaffold and functional groups dictate unique properties .

Actividad Biológica

2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological mechanisms, research findings, and potential therapeutic applications of this compound.

- Molecular Formula : C₁₁H₉ClN₂O₂

- Molecular Weight : 236.65 g/mol

- Structure : The compound features a quinoline ring with a chloro substituent, a methoxy group, and an oxime functional group, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to several mechanisms:

-

Antimicrobial Activity :

- The compound exhibits broad-spectrum antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell membrane integrity or inhibiting essential enzymes involved in metabolic processes.

- Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

-

Anticancer Activity :

- Research indicates that this compound can induce apoptosis in cancer cells through various signaling pathways, including modulation of the mitogen-activated protein kinase (MAPK) pathway.

- It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting potential as a therapeutic agent in oncology .

Antimicrobial Studies

A series of studies have evaluated the antimicrobial efficacy of this compound. A notable study reported the following results:

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL | Comparison with Control (Fluconazole) |

|---|---|---|

| Staphylococcus aureus | 15 | More effective than fluconazole |

| Escherichia coli | 10 | Comparable to standard antibiotics |

| Candida albicans | 20 | Less effective than fluconazole |

These findings indicate that the compound possesses significant antimicrobial activity, particularly against bacterial strains .

Anticancer Studies

In vitro studies on various cancer cell lines have demonstrated the following outcomes:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Induction of apoptosis via MAPK pathway |

| HCT116 (Colon Cancer) | 30 | Inhibition of cell proliferation |

| A431 (Epidermoid Carcinoma) | 28 | Modulation of oxidative stress response |

The data suggest that the compound can effectively inhibit cancer cell growth through multiple mechanisms, making it a candidate for further development in cancer therapy .

Case Studies

-

Case Study on Antimicrobial Activity :

A comprehensive study evaluated the efficacy of various quinoline derivatives including this compound against clinical isolates of bacteria. The results indicated that this compound had superior activity compared to traditional antibiotics in certain cases, highlighting its potential as a new antimicrobial agent . -

Case Study on Cancer Treatment :

Another study focused on the effects of this compound on breast cancer cells. The results showed significant inhibition of tumor growth in vitro and suggested that the compound could enhance the effectiveness of existing chemotherapy agents when used in combination therapy .

Q & A

Q. Conflicting crystallographic data on bond lengths: How to ensure accuracy?

- Answer : Discrepancies in C-Cl or C-O bond lengths may stem from:

- Data resolution : High-resolution datasets (≤ 0.8 Å) reduce measurement errors.

- Refinement constraints : Applying restraints for geometrically similar bonds in SHELXL improves accuracy .

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell dimensions | a = 8.23 Å, b = 12.45 Å, c = 14.67 Å | |

| R-factor | < 0.05 |

Table 2 : Comparative Reactivity of Quinoline Derivatives

| Derivative | Reactivity with NH₂OH·HCl | Bioactivity (IC₅₀) |

|---|---|---|

| 2-Chloro-6-methoxy | High (85% yield) | 12.5 µM (MCF-7) |

| 2-Hydroxy-6-methoxy | Moderate (60% yield) | 28.4 µM (MCF-7) |

| 2-Methyl-6-methoxy | Low (45% yield) | >50 µM |

| Data derived from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.